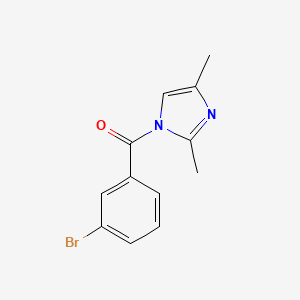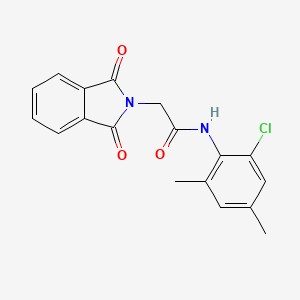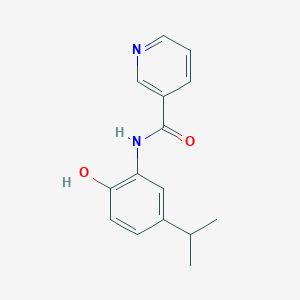![molecular formula C18H25N5O2 B5667353 4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5667353.png)
4-[(2-cyclopropyl-5-pyrimidinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound under discussion belongs to the class of heterocyclic compounds featuring a complex structure that integrates a triazaspiro dodecanone core with a cyclopropyl-pyrimidinyl moiety. This structure suggests a molecule with potential biological activity, given the importance of both the triazaspiro[5.6]dodecane skeleton and the pyrimidinyl group in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of related triazaspiro and pyrimidinone derivatives typically involves multi-step synthetic pathways, starting from simple precursors. For example, bromination, cyanoethylation, and alkylation reactions are common steps in the synthesis of triazaspiro compounds (Kuroyan, Sarkisyan, & Vartanyan, 1986). Similarly, the preparation of pyrimidinone derivatives often employs condensation reactions, showcasing the versatility of synthetic strategies in accessing such complex molecules.
Molecular Structure Analysis
The determination of molecular structure for compounds within this class typically utilizes spectroscopic and crystallographic techniques. For instance, single crystal X-ray diffraction analysis provides insights into the crystal structure of derivatives, revealing disorder within certain groups and confirming the stereochemistry of complex heterocyclic systems (Moser, Bertolasi, & Vaughan, 2005).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions at the heterocyclic core, leading to transformations that can unveil new pharmacophores or improve physicochemical properties. Cycloadditions, rearrangements, and substitutions are common reactions, each contributing to the diversity of accessible derivatives and expanding the utility of the core structure in medicinal chemistry.
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation potential. Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) can provide valuable data in this regard.
Chemical Properties Analysis
The chemical properties, particularly the acidity, basicity, and reactivity of functional groups, play a significant role in the biological activity and pharmacokinetics of the compound. Studies on derivatives often include evaluations of these properties through experimental and computational methods, aiming to correlate chemical structure with biological function.
Propriétés
IUPAC Name |
4-(2-cyclopropylpyrimidine-5-carbonyl)-1-methyl-1,4,10-triazaspiro[5.6]dodecan-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-22-8-9-23(12-18(22)5-4-15(24)19-7-6-18)17(25)14-10-20-16(21-11-14)13-2-3-13/h10-11,13H,2-9,12H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKYBKMAWNRSAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC12CCC(=O)NCC2)C(=O)C3=CN=C(N=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-methoxyphenyl)-5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5667272.png)
![[(3R*,4R*)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-(2-methyl-3-furoyl)pyrrolidin-3-yl]methanol](/img/structure/B5667291.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-6-methoxy-3-chromanecarboxamide](/img/structure/B5667294.png)
![1-cyclopentyl-4-{[methyl(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5667298.png)
![N-(4-bromophenyl)-2-[(3-hydroxy-6-methyl-1,2,4-triazin-5-yl)thio]acetamide](/img/structure/B5667310.png)

![N-(3,4-dimethylphenyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5667321.png)

![4-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5667332.png)
![1-(2-methoxyphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5667343.png)
![2-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-2-oxo-N-phenylacetamide](/img/structure/B5667356.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B5667364.png)
![4-[(2-methyl-1-benzofuran-5-yl)carbonyl]thiomorpholine](/img/structure/B5667368.png)